![molecular formula C17H25N3O4 B1439813 tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate CAS No. 950772-97-1](/img/structure/B1439813.png)
tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate, also known as TB4-MNPAP, is an organic compound with a molecular formula of C17H22N2O5. It is a derivative of piperidine and is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. TB4-MNPAP has a number of applications in the scientific and medical fields, including its use as a research tool in biochemistry and physiology.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : Tert-Butyl 4-[(5-Methyl-2-Nitrophenyl)Amino]-Piperidine-1-Carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, Liu Ya-hu (2010) synthesized tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate through a simple, low-cost amination process, which is significant for the production of biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Structural Analysis and Characterization : Zhi-Ping Yang et al. (2021) conducted a detailed study on tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, employing techniques like FT-IR, NMR spectroscopy, and X-ray diffraction for structural confirmation. This research enhances the understanding of the molecular structure and stability of related compounds (Yang et al., 2021).
Chemical Reactions and Stability : Binliang Zhang et al. (2018) developed a synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate in small molecule anticancer drugs. Their work contributes to the ongoing development of effective cancer therapeutics (Zhang et al., 2018).
Applications in Drug Development
Anticancer Research : The synthesis of intermediates like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate contributes significantly to the development of small molecule anticancer drugs. Zhang et al. (2018) emphasize the importance of such compounds in the creation of new anticancer therapies (Zhang et al., 2018).
Biologically Active Compounds : Research by Liu Ya-hu (2010) and others highlights the role of this compound derivatives in the synthesis of biologically active compounds, particularly in the field of medicinal chemistry (Liu Ya-hu, 2010).
Technological Implications
Synthetic Methodology Optimization : The research by Binliang Zhang et al. (2018) not only focuses on synthesis but also on optimizing the synthetic methodology, which is crucial for efficient and scalable production of pharmaceutical intermediates (Zhang et al., 2018).
Structural and Conformational Analysis : The work of Zhi-Ping Yang et al. (2021) on tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate provides in-depth insight into the molecular electrostatic potential and frontier molecular orbitals, crucial for understanding the reactivity and interactions of these compounds (Yang et al., 2021).
properties
IUPAC Name |
tert-butyl 4-(5-methyl-2-nitroanilino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-12-5-6-15(20(22)23)14(11-12)18-13-7-9-19(10-8-13)16(21)24-17(2,3)4/h5-6,11,13,18H,7-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFYDXYPTLYVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])NC2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679744 | |
Record name | tert-Butyl 4-(5-methyl-2-nitroanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
950772-97-1 | |
Record name | tert-Butyl 4-(5-methyl-2-nitroanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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